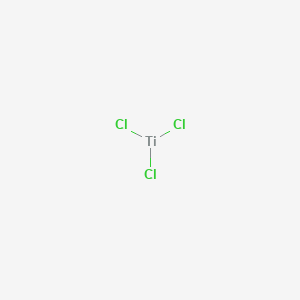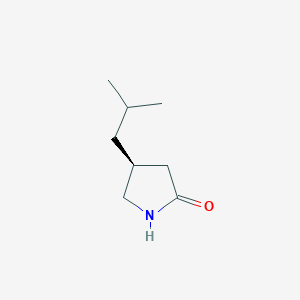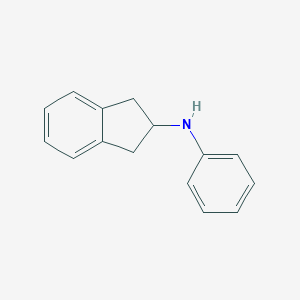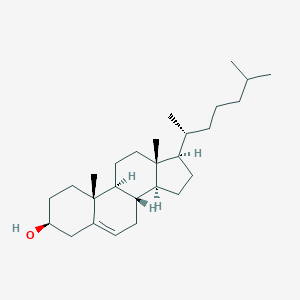![molecular formula C10F16 B058292 Perfluoro[8-methylbicyclo[4.3.0]nona-1(6)-ene] CAS No. 112754-13-9](/img/structure/B58292.png)
Perfluoro[8-methylbicyclo[4.3.0]nona-1(6)-ene]
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Perfluoro[8-methylbicyclo[4.3.0]nona-1(6)-ene] is a fluorinated organic compound known for its unique structural properties and high stability. This compound belongs to the class of perfluorocycloalkanes, which are characterized by the presence of fully fluorinated carbon rings. The high degree of fluorination imparts exceptional chemical and thermal stability, making these compounds valuable in various industrial and scientific applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of perfluoro[8-methylbicyclo[4.3.0]nona-1(6)-ene] typically involves the electrochemical fluorination of decalin or naphthalene. This process is carried out in two stages:
Mild Fluorination: The initial stage involves the partial fluorination of the starting material under mild conditions to protect the carbon chain.
Complete Fluorination: The second stage involves treating the partially fluorinated mixture with molecular fluorine to achieve complete fluorination. .
Industrial Production Methods
In industrial settings, the purification of perfluoro[8-methylbicyclo[4.3.0]nona-1(6)-ene] from closely boiling impurities is achieved through heteroazeotropic distillation. The addition of acetone as a separating agent significantly enhances the efficiency of the distillation process, allowing for the production of high-purity perfluoro[8-methylbicyclo[4.3.0]nona-1(6)-ene] with a purity higher than 99.8% .
Analyse Des Réactions Chimiques
Types of Reactions
Perfluoro[8-methylbicyclo[4.3.0]nona-1(6)-ene] primarily undergoes substitution reactions due to the presence of highly stable carbon-fluorine bonds. These reactions often involve the replacement of fluorine atoms with other functional groups.
Common Reagents and Conditions
Common reagents used in substitution reactions include nucleophiles such as amines, alcohols, and thiols. The reactions are typically carried out under mild conditions to prevent the decomposition of the compound.
Major Products
The major products formed from these reactions depend on the nature of the nucleophile used. For example, the reaction with amines can yield perfluoroalkylamines, while the reaction with alcohols can produce perfluoroalkyl ethers .
Applications De Recherche Scientifique
Perfluoro[8-methylbicyclo[4.3.0]nona-1(6)-ene] has a wide range of applications in scientific research due to its unique properties:
Chemistry: Used as a solvent and reagent in various chemical reactions, particularly in fluorine chemistry.
Biology: Employed in the study of biological systems due to its inert nature and ability to dissolve gases.
Medicine: Investigated for use in medical imaging and as a component in blood substitutes.
Industry: Utilized in the production of high-performance materials, including lubricants and coatings
Mécanisme D'action
The mechanism by which perfluoro[8-methylbicyclo[4.3.0]nona-1(6)-ene] exerts its effects is primarily related to its high stability and inertness. The compound’s molecular targets and pathways are not well-defined due to its limited reactivity. its ability to dissolve gases and interact with biological membranes makes it a valuable tool in various applications .
Comparaison Avec Des Composés Similaires
Similar Compounds
Perfluorodecalin: Another perfluorocycloalkane with similar stability and applications.
Perfluoromethylcyclohexane: Known for its use in industrial applications due to its high stability.
Uniqueness
Perfluoro[8-methylbicyclo[4.3.0]nona-1(6)-ene] is unique due to its specific structural configuration, which imparts distinct physical and chemical properties. Its high degree of fluorination and bicyclic structure make it particularly valuable in applications requiring high stability and inertness .
Propriétés
Numéro CAS |
112754-13-9 |
|---|---|
Formule moléculaire |
C10F16 |
Poids moléculaire |
424.08 g/mol |
Nom IUPAC |
1,1,2,3,3,4,4,5,5,6,6,7,7-tridecafluoro-2-(trifluoromethyl)indene |
InChI |
InChI=1S/C10F16/c11-3(12)1-2(4(13,14)7(3,19)10(24,25)26)6(17,18)9(22,23)8(20,21)5(1,15)16 |
Clé InChI |
YSIICTZDCHXGAR-UHFFFAOYSA-N |
SMILES |
C12=C(C(C(C1(F)F)(C(F)(F)F)F)(F)F)C(C(C(C2(F)F)(F)F)(F)F)(F)F |
SMILES canonique |
C12=C(C(C(C1(F)F)(C(F)(F)F)F)(F)F)C(C(C(C2(F)F)(F)F)(F)F)(F)F |
Synonymes |
1,1,2,3,3,4,4,5,5,6,6,7,7-Tridecafluoro-2-(trifluoromethyl)-2,3,4,5,6, 7-hexahydro-1H-indene |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Oxa-7-azaspiro[3.5]nonane](/img/structure/B58213.png)




![1-Tosyl-3,4-dihydro-1H-benzo[b]azepin-5(2H)-one](/img/structure/B58224.png)





![(2S)-2-[[4-[(2,4-diaminopteridin-6-yl)methyl-methylamino]benzoyl]amino]-5-(dimethylamino)-5-oxopentanoic acid](/img/structure/B58247.png)


